molecular formula C20H22N4O2S B10912261 N-[(E)-{3-[(2,5-dimethylphenoxy)methyl]-4-methoxyphenyl}methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine

N-[(E)-{3-[(2,5-dimethylphenoxy)methyl]-4-methoxyphenyl}methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B10912261
M. Wt: 382.5 g/mol
InChI Key: YDLRBWNTACAKLF-SSDVNMTOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-{3-[(2,5-dimethylphenoxy)methyl]-4-methoxyphenyl}methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine is a complex organic compound with a unique structure that includes a triazole ring, a methoxy group, and a dimethylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-{3-[(2,5-dimethylphenoxy)methyl]-4-methoxyphenyl}methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine typically involves multiple steps. One common route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as methyl iodide in the presence of a base.

    Attachment of the Dimethylphenoxy Moiety: This step involves the reaction of the triazole intermediate with 2,5-dimethylphenol under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-{3-[(2,5-dimethylphenoxy)methyl]-4-methoxyphenyl}methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methoxy group or to convert the triazole ring to a more saturated form.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: De-methoxylated or saturated triazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(E)-{3-[(2,5-dimethylphenoxy)methyl]-4-methoxyphenyl}methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Agriculture: The compound may have potential as a pesticide or herbicide due to its unique chemical structure.

    Materials Science: It can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(E)-{3-[(2,5-dimethylphenoxy)methyl]-4-methoxyphenyl}methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxy and dimethylphenoxy groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-{3-[(2,5-dimethylphenoxy)methyl]-4-methoxyphenyl}methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine is unique due to its combination of a triazole ring, methoxy group, and dimethylphenoxy moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H22N4O2S

Molecular Weight

382.5 g/mol

IUPAC Name

(E)-1-[3-[(2,5-dimethylphenoxy)methyl]-4-methoxyphenyl]-N-(3-methylsulfanyl-1,2,4-triazol-4-yl)methanimine

InChI

InChI=1S/C20H22N4O2S/c1-14-5-6-15(2)19(9-14)26-12-17-10-16(7-8-18(17)25-3)11-22-24-13-21-23-20(24)27-4/h5-11,13H,12H2,1-4H3/b22-11+

InChI Key

YDLRBWNTACAKLF-SSDVNMTOSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)OCC2=C(C=CC(=C2)/C=N/N3C=NN=C3SC)OC

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=C(C=CC(=C2)C=NN3C=NN=C3SC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.